molecular formula C16H14N6O2 B3733823 2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide

2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide

Cat. No. B3733823
M. Wt: 322.32 g/mol
InChI Key: IBYYPIQRDUNLFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide, also known as PD0325901, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in cell growth and proliferation, and aberrant activation of the MAPK pathway has been implicated in various diseases, including cancer. PD0325901 has been extensively studied for its potential as an anticancer therapy, and its synthesis, mechanism of action, and biochemical and physiological effects have been well characterized.

Mechanism of Action

2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide inhibits the activity of MEK1/2, which are downstream effectors of the MAPK pathway. MEK1/2 phosphorylate and activate extracellular signal-regulated kinases (ERKs), which are involved in cell growth and proliferation. By inhibiting MEK1/2, 2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide blocks the activation of ERKs and downstream signaling pathways, leading to inhibition of cell growth and proliferation.
Biochemical and physiological effects:
2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including melanoma, breast cancer, lung cancer, and pancreatic cancer. In addition to its anticancer effects, 2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. However, 2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide has been shown to have off-target effects on other signaling pathways, which may limit its therapeutic potential.

Advantages and Limitations for Lab Experiments

2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide is a well-characterized and commercially available compound that can be easily obtained for research purposes. Its mechanism of action has been well characterized, and it has been extensively studied for its potential as an anticancer therapy. However, 2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide has been shown to have off-target effects on other signaling pathways, which may complicate the interpretation of experimental results.

Future Directions

1. Combination therapy: 2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide has been shown to have synergistic effects with other anticancer agents, such as BRAF inhibitors and immune checkpoint inhibitors. Further studies are needed to determine the optimal combination therapy regimens for different types of cancer.
2. Resistance mechanisms: Resistance to 2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide has been observed in some patients, and further studies are needed to identify the mechanisms of resistance and develop strategies to overcome it.
3. Biomarker development: Biomarkers that predict response to 2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide are needed to identify patients who are most likely to benefit from treatment.
4. Alternative targets: Other targets in the MAPK pathway, such as ERKs and RAF, may also be viable targets for anticancer therapy, and further studies are needed to determine their potential as drug targets.
5. Non-cancer applications: 2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke, and further studies are needed to determine its potential as a therapy for these and other neurological disorders.

Scientific Research Applications

2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide has been extensively studied for its potential as an anticancer therapy, particularly in the treatment of melanoma and other solid tumors. Preclinical studies have shown that 2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide inhibits the growth of cancer cells by blocking the MAPK pathway, which is frequently dysregulated in cancer. Clinical trials of 2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide in patients with advanced melanoma have shown promising results, with some patients experiencing partial or complete responses to treatment.

properties

IUPAC Name

2-anilino-N-[(6-oxo-1H-pyrimidin-4-yl)methyl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2/c23-14-6-13(20-10-21-14)9-17-15(24)11-7-18-16(19-8-11)22-12-4-2-1-3-5-12/h1-8,10H,9H2,(H,17,24)(H,18,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYYPIQRDUNLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=C(C=N2)C(=O)NCC3=CC(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-anilino-N-[(6-oxo-1H-pyrimidin-4-yl)methyl]pyrimidine-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide
Reactant of Route 2
Reactant of Route 2
2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide
Reactant of Route 3
2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide
Reactant of Route 4
Reactant of Route 4
2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide
Reactant of Route 5
Reactant of Route 5
2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide
Reactant of Route 6
Reactant of Route 6
2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.